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Compound of Interest

Compound Name: 4-Dibenzofuranamine

Cat. No.: B1585361

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

4-Aminodibenzofuran is a heterocyclic aromatic amine that has emerged as a valuable building
block in the field of organic synthesis, particularly in the design and development of novel
therapeutic agents. The dibenzofuran core is a privileged scaffold found in numerous
biologically active natural products and synthetic compounds, exhibiting a wide range of
pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The presence of the amino group at the 4-position provides a versatile handle for a variety of
chemical transformations, allowing for the construction of diverse molecular architectures with
potential for targeted biological activity. This technical guide provides a comprehensive
overview of the synthesis, properties, and applications of 4-aminodibenzofuran as a key
intermediate in the synthesis of bioactive molecules.

Physicochemical Properties and Spectroscopic
Data

A summary of the key physicochemical properties of 4-aminodibenzofuran is presented in the
table below. This data is essential for its handling, characterization, and use in organic
synthesis.
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Property Value Reference
Molecular Formula C12HsNO

Molecular Weight 183.21 g/mol

Appearance White to off-white solid

Melting Point 83-84 °C [1]

CAS Number 50548-43-1

Spectroscopic data is critical for the identification and characterization of 4-aminodibenzofuran
and its derivatives. While a comprehensive public dataset for the parent compound is not
readily available, analogous data for related aminodibenzofuran derivatives provide valuable
insights. For instance, the spectral data for 1-aminodibenzofuran derivatives reveal
characteristic shifts in *H and *3C NMR spectra, which can be used for structural elucidation.

Synthesis of 4-Aminodibenzofuran

An improved and reproducible method for the synthesis of 4-aminodibenzofuran has been
reported, overcoming the difficulties associated with previous methods.[1] This procedure
provides a reliable route to obtaining this key building block in good yield.

Experimental Protocol: Improved Synthesis of 4-
Aminodibenzofuran[1]

Step 1: Lithiation of Dibenzofuran To a solution of dibenzofuran (0.5 mol) in anhydrous ether
(500 ml), an equimolar amount of n-butyllithium (22% in hexane, 230 ml) is added. The mixture
is refluxed until a copious canary yellow precipitate of 4-dibenzofuranyllithium is formed
(typically 3-4 hours).

Step 2: Amination The reaction mixture is cooled to -10 °C in a dry ice-acetone bath. A solution
of methoxyamine (0.5 mol) in anhydrous ether (100 ml) is then added slowly with stirring. After
the addition is complete, the mixture is allowed to warm to room temperature and then refluxed
for 1 hour.
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Step 3: Work-up and Isolation The reaction mixture is cooled, and water is slowly added to
quench the reaction. The ether layer is separated, dried over anhydrous sodium sulfate, and
diluted to a volume of 1-1.5 liters with more ether. Hydrogen chloride gas is then passed
through the solution, leading to the precipitation of 4-aminodibenzofuran hydrochloride as a
thick, copious white solid.

Step 4: Purification The precipitate is collected by filtration. The free amine, 4-
aminodibenzofuran, can be obtained by neutralization of the hydrochloride salt. This method
has been reported to provide a 50% vyield of the hydrochloride salt.

Applications of 4-Aminodibenzofuran in Organic
Synthesis

The amino group of 4-aminodibenzofuran serves as a versatile functional handle for a variety
of synthetic transformations, enabling the construction of a wide array of derivatives with
diverse biological activities. Key reactions include N-acylation, N-arylation, diazotization
followed by Sandmeyer reactions, and cross-coupling reactions.

N-Acylation

The amino group can be readily acylated to form the corresponding amides. This
transformation is not only useful for protecting the amino group but also for introducing various
functionalities that can modulate the biological activity of the resulting molecule.

Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of 4-aminodibenzofuran.

N-Arylation

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds,
allowing the arylation of 4-aminodibenzofuran with various aryl halides. This reaction is
instrumental in the synthesis of diarylamine derivatives, which are common motifs in
pharmacologically active compounds.

Diazotization and Sandmeyer Reactions
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The amino group of 4-aminodibenzofuran can be converted to a diazonium salt, which is a
versatile intermediate for a range of transformations. Sandmeyer reactions, for instance, allow
for the introduction of various substituents, such as halogens, cyano, and hydroxyl groups, onto
the dibenzofuran core. This provides access to a wide range of functionalized dibenzofurans
that can be further elaborated.

Experimental Workflow for Sandmeyer Reaction

Caption: General workflow for the Sandmeyer reaction of 4-aminodibenzofuran.

4-Aminodibenzofuran Derivatives in Drug Discovery

The dibenzofuran scaffold is a key component of numerous bioactive molecules. Derivatives of
4-aminodibenzofuran are of particular interest due to their potential to interact with various
biological targets, including protein kinases, which are crucial regulators of cellular processes.

Inhibition of Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a
critical role in cell survival and proliferation. Dibenzofuran derivatives have been identified as
potent inhibitors of Pim-1 kinase, making them attractive candidates for the development of
novel anticancer agents.[2][3][4] The amino group of 4-aminodibenzofuran can be
functionalized to introduce moieties that interact with the active site of the kinase.

Signaling Pathway of Pim-1 Kinase

Caption: Simplified signaling pathway of Pim-1 kinase and the inhibitory action of dibenzofuran
derivatives.

Inhibition of mMTOR Signaling

The mammalian target of rapamycin (nTOR) is a key protein kinase that regulates cell growth,
proliferation, and survival. The mTOR signaling pathway is often dysregulated in cancer,
making it a prime target for therapeutic intervention. Benzofuran derivatives have been
investigated as inhibitors of the mTOR pathway.[5][6][7][8] The versatile chemistry of 4-
aminodibenzofuran allows for the synthesis of a library of compounds that can be screened for
their mTOR inhibitory activity.
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PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran
derivatives.

Conclusion

4-Aminodibenzofuran is a highly valuable and versatile building block for the synthesis of a
wide range of heterocyclic compounds with significant potential in drug discovery. Its
straightforward synthesis and the reactivity of its amino group allow for the facile introduction of
diverse functionalities, leading to the generation of libraries of compounds for biological
screening. The demonstrated activity of dibenzofuran derivatives as inhibitors of key signaling
pathways, such as those involving Pim-1 and mTOR, underscores the importance of 4-
aminodibenzofuran as a starting material for the development of novel therapeutics. This
technical guide provides a solid foundation for researchers and scientists to explore the full
potential of this remarkable building block in their synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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